tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is a synthetic organic compound with the molecular formula C18H24N2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a naphthalene ring via a propan-2-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthalene derivative. One common method involves the use of tert-butyl carbamate and a naphthalene-based amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalene-based carboxylic acids.
Reduction: Formation of naphthalene-based amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and surface modification .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene moiety allows for π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is unique due to its combination of a naphthalene ring and a tert-butyl carbamate group. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-naphthalen-2-ylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(20-17(21)22-18(2,3)4)16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-12,16H,19H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQIZTZWTUFJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=CC=CC=C2C=C1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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